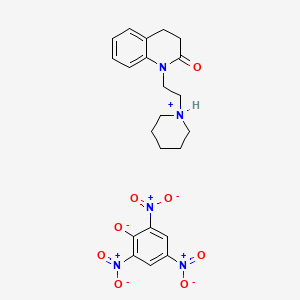

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate

Description

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate (hereafter referred to as Compound A) is a carbostyril derivative modified at the 1-position with a 2-piperidinoethyl substituent and complexed with picric acid to form a picrate salt. The carbostyril core (a 2-quinolinone structure) is pharmacologically significant, with derivatives often exhibiting biological activities such as β-adrenoreceptor stimulation, antiulcer effects, or antimicrobial properties . The picrate moiety enhances crystallinity, aiding in purification and structural characterization . Compound A’s structure is defined by the SMILES string CC[NH+](CC)CCN1C(=O)CCC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] and the InChIKey MVBBJMDUOXYILA-IMESDZJKCH .

Properties

CAS No. |

95227-19-3 |

|---|---|

Molecular Formula |

C22H25N5O8 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

1-(2-piperidin-1-ium-1-ylethyl)-3,4-dihydroquinolin-2-one;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C16H22N2O.C6H3N3O7/c19-16-9-8-14-6-2-3-7-15(14)18(16)13-12-17-10-4-1-5-11-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,6-7H,1,4-5,8-13H2;1-2,10H |

InChI Key |

WHRDVHBIVRZSKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CCN2C(=O)CCC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate involves several steps. The primary synthetic route includes the reaction of carbostyril with 2-piperidinoethyl chloride under specific conditions to form the intermediate product. This intermediate is then reacted with picric acid to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbostyril Derivatives

Structural Analogues

Compound A is compared to three key analogues (Table 1):

Key Observations :

Physicochemical Properties

- Crystallinity : Potassium picrate (orthorhombic) serves as a benchmark; Compound A’s crystalline form is uncharacterized but likely differs due to the carbostyril backbone .

- Solubility: Picrate salts are less water-soluble than hydrochlorides (e.g., ’s dimethylaminoethyl derivative) but offer stability in organic solvents .

Biological Activity

Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Carbostyril derivatives are characterized by their unique structural features that often contribute to their biological activity. The compound consists of a carbostyril backbone with a piperidinoethyl substituent and is complexed with picric acid. The presence of the piperidine ring is known to influence the compound's interaction with biological targets.

Pharmacological Activities

-

Antitumor Activity :

- Recent studies indicate that carbostyril derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to carbostyril have been reported to induce apoptosis in human cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .

- A study demonstrated that carbostyril derivatives can inhibit the proliferation of HeLa cells (cervical cancer) and induce cell cycle arrest through modulation of key signaling pathways .

- Neuroprotective Effects :

- Antimicrobial Properties :

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression, these compounds can effectively reduce tumor growth.

- Modulation of Signaling Pathways : Carbostyril derivatives may influence various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.